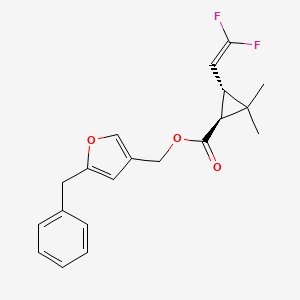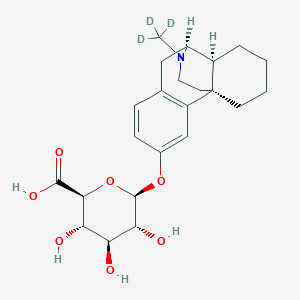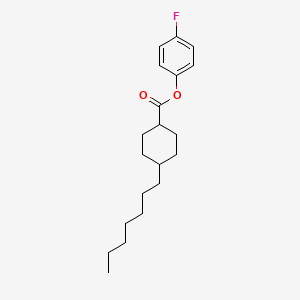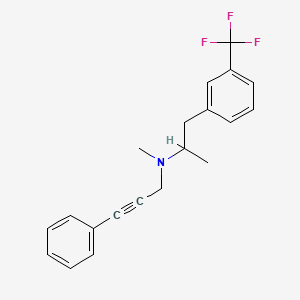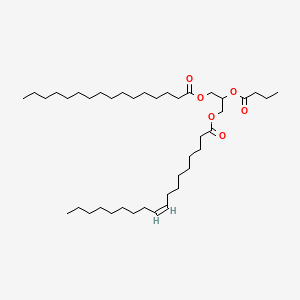
(Z)-2-(Butyryloxy)-3-(palmitoyloxy)propyl oleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(Butyryloxy)-3-(palmitoyloxy)propyl oleate is an ester compound formed from the esterification of oleic acid, butyric acid, and palmitic acid with glycerol. This compound is notable for its unique structure, which includes both saturated and unsaturated fatty acid chains. It is commonly used in various industrial and scientific applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Butyryloxy)-3-(palmitoyloxy)propyl oleate typically involves the esterification of oleic acid, butyric acid, and palmitic acid with glycerol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 100-150°C under a nitrogen atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and improve the yield and purity of the product. The process involves the continuous feeding of reactants and catalysts into the reactor, with the product being continuously removed and purified through distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2-(Butyryloxy)-3-(palmitoyloxy)propyl oleate can undergo various chemical reactions, including:
Oxidation: The unsaturated oleate moiety can be oxidized to form epoxides or hydroperoxides.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroperoxides, and other oxidized derivatives.
Reduction: Alcohols and diols.
Substitution: Amides, thioesters, and other substituted derivatives.
Aplicaciones Científicas De Investigación
(Z)-2-(Butyryloxy)-3-(palmitoyloxy)propyl oleate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of (Z)-2-(Butyryloxy)-3-(palmitoyloxy)propyl oleate involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also act as a substrate for lipases, which hydrolyze the ester bonds to release free fatty acids and glycerol. These free fatty acids can then participate in various metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Glyceryl trioleate: Similar structure but contains three oleate groups.
Glyceryl tripalmitate: Contains three palmitate groups, making it fully saturated.
Glyceryl tributyrate: Contains three butyrate groups, making it more volatile and less hydrophobic.
Uniqueness
(Z)-2-(Butyryloxy)-3-(palmitoyloxy)propyl oleate is unique due to its combination of saturated and unsaturated fatty acid chains. This gives it a balance of stability and reactivity, making it suitable for a variety of applications. Its amphiphilic nature also allows it to interact with both hydrophobic and hydrophilic environments, enhancing its versatility in scientific and industrial applications.
Propiedades
Fórmula molecular |
C41H76O6 |
|---|---|
Peso molecular |
665.0 g/mol |
Nombre IUPAC |
(2-butanoyloxy-3-hexadecanoyloxypropyl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C41H76O6/c1-4-7-9-11-13-15-17-19-20-22-24-26-28-30-32-35-40(43)46-37-38(47-41(44)33-6-3)36-45-39(42)34-31-29-27-25-23-21-18-16-14-12-10-8-5-2/h19-20,38H,4-18,21-37H2,1-3H3/b20-19- |
Clave InChI |
TWKWYCVAZLLYFN-VXPUYCOJSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


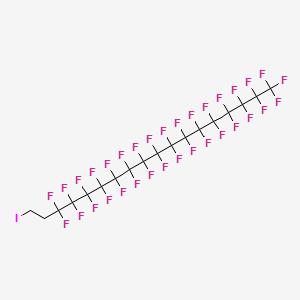
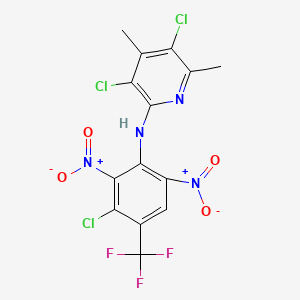
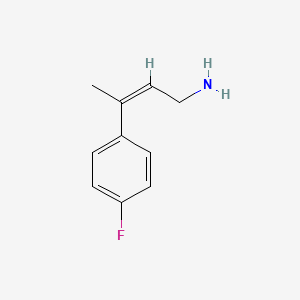
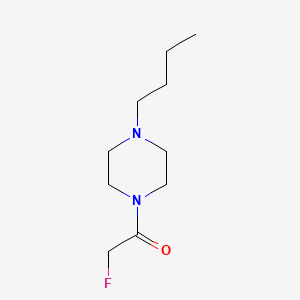
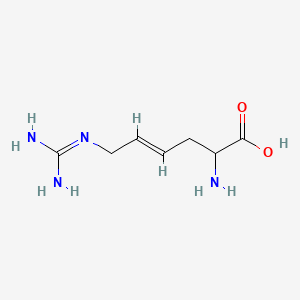
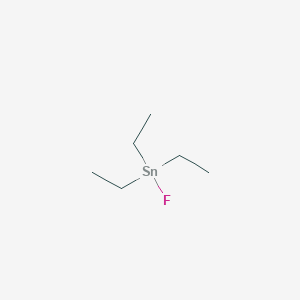
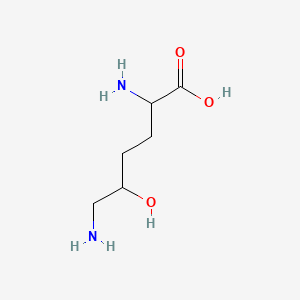
![2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]ethyl ester](/img/structure/B13416260.png)

